Furfuryl phenylacetate

説明

Academic Significance of Furan Ring-Containing Esters in Organic Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com This structural motif is prevalent in numerous natural products and serves as a versatile building block in organic synthesis. nih.govresearchgate.net Furan-containing esters, specifically, are of considerable interest due to their diverse biological activities and applications. They are utilized in the development of pharmaceuticals, agrochemicals, and polymers. ijabbr.comscispace.com The furan moiety can be chemically transformed into a variety of other functional groups, making furan esters valuable intermediates in the synthesis of more complex molecules. researchgate.net For instance, the furan ring can undergo oxidation, cycloaddition reactions, and rearrangements, providing access to a wide array of chemical structures. nih.govresearchgate.net

Overview of Phenylacetate Derivatives in Contemporary Chemical Synthesis

Phenylacetic acid and its derivatives are a class of compounds characterized by a phenyl group attached to an acetyl group. mdpi.com These substances are fundamental building blocks in the synthesis of many important organic molecules, including pharmaceuticals like diclofenac and ibuprofen. researchgate.netnih.gov The reactivity of the carboxylic acid group and the aromatic ring allows for a wide range of chemical modifications, making phenylacetates versatile starting materials in organic synthesis. researchgate.netnih.gov Research into phenylacetate derivatives continues to yield novel compounds with applications in medicinal chemistry and materials science. plos.orgnih.gov

特性

CAS番号 |

36707-28-5 |

|---|---|

分子式 |

C13H12O3 |

分子量 |

216.23 g/mol |

IUPAC名 |

furan-2-ylmethyl 2-phenylacetate |

InChI |

InChI=1S/C13H12O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-8H,9-10H2 |

InChIキー |

RQIJJMRWUPHQGB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=CC=CO2 |

正規SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=CC=CO2 |

他のCAS番号 |

36707-28-5 |

製品の起源 |

United States |

Chemical Profile of Furfuryl Phenylacetate

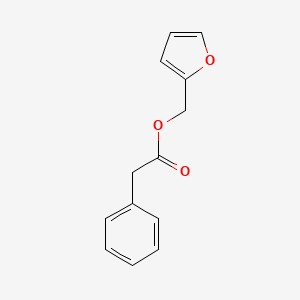

Furfuryl phenylacetate is identified by its unique combination of a furan-2-ylmethyl group and a phenylacetate group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | furan-2-ylmethyl 2-phenylacetate pinpools.com |

| CAS Number | 36707-28-5 pinpools.com |

| Molecular Formula | C13H12O3 pinpools.com |

| Molecular Weight | 216.233 g/mol pinpools.com |

| Synonyms | Phenylacetic acid furfuryl ester, 2-furylmethyl phenylacetate pinpools.com |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid evitachem.com |

| Boiling Point | 309.9 °C at 760 mmHg pinpools.com |

| Flash Point | 132.6 °C pinpools.com |

| Density | 1.164 g/cm³ pinpools.com |

| Water Solubility | 72.35 mg/L at 25 °C (estimated) thegoodscentscompany.com |

| logP (o/w) | 2.573 (estimated) thegoodscentscompany.com |

Synthesis and Manufacturing

Common Synthetic Routes

Fischer-Speier Esterification

The most common laboratory and industrial synthesis of this compound involves the direct esterification of furfuryl alcohol with phenylacetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water. The use of solid acid catalysts, such as sulfated zirconia, has also been explored to create a more environmentally friendly and recyclable process. rsc.org

Acyl Halide or Anhydride Methods

An alternative synthetic route involves the reaction of furfuryl alcohol with a more reactive derivative of phenylacetic acid, such as phenylacetyl chloride or phenylacetic anhydride. This method is often faster and can proceed under milder conditions than Fischer-Speier esterification. However, these reagents are generally more expensive and may require more careful handling.

Industrial-Scale Production Considerations

On an industrial scale, the production of this compound would likely favor the Fischer-Speier esterification route due to the lower cost of the starting materials. unive.it The process would be optimized for yield and purity, likely involving the continuous removal of water to drive the reaction to completion. Purification of the final product is typically achieved through distillation under reduced pressure to prevent thermal decomposition. The use of robust and recyclable catalysts is a key consideration for sustainable and cost-effective manufacturing. rsc.orggoogle.com

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of furfuryl phenylacetate.

Table 3: Typical Spectroscopic Data for this compound

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl ring (typically in the region of 7.2-7.4 ppm), the protons on the furan ring (around 6.3-7.4 ppm), the methylene protons of the furfuryl group (around 5.1 ppm), and the methylene protons of the phenylacetyl group (around 3.7 ppm). |

| ¹³C NMR | The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons of the phenyl and furan rings (in the region of 110-145 ppm), and the methylene carbons of the furfuryl and phenylacetyl groups. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the furfuryl cation and the phenylacetyl radical, or vice versa. |

Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent and the specific instrument used for analysis.

Applications in the Flavor and Fragrance Industry

Olfactory and Gustatory Profile

This compound is described as having a sweet aroma. evitachem.com Some sources also note a honey-like odor. thegoodscentscompany.com Its flavor profile is utilized in a variety of food products. evitachem.com

Use in Flavor and Fragrance Formulations

As a flavoring agent, this compound is used in food products to impart its characteristic sweet notes. evitachem.com In the fragrance industry, its honey-like scent can be incorporated into perfume compositions. thegoodscentscompany.com It is often used in combination with other aromatic chemicals to create complex and appealing flavor and fragrance profiles.

Direct Esterification Routes for this compound

Direct esterification methods provide a straightforward route to this compound by forming an ester linkage between furfuryl alcohol and a phenylacetic acid-derived acyl group.

The condensation reaction between furfuryl alcohol and phenylacetic acid, commonly known as Fischer-Speier esterification, represents a classic approach. This equilibrium-controlled process typically requires an acid catalyst to protonate the carbonyl oxygen of the phenylacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by furfuryl alcohol. To drive the reaction towards the product, water, the reaction byproduct, is usually removed.

It is crucial to manage the reaction conditions carefully, as furfuryl alcohol is known to be sensitive to strong acids, which can cause it to decompose or polymerize. google.comresearchgate.net The self-condensation of furfuryl alcohol can occur in the presence of acid catalysts, leading to the formation of polymeric materials. researchgate.netcsic.es The reaction mechanism involves the initial protonation of the carboxylic acid, followed by the attack of the alcohol, a proton transfer, and the final elimination of water to yield the ester.

A more reactive and often higher-yielding alternative to direct condensation involves the acylation of furfuryl alcohol using phenylacetyl halides (e.g., phenylacetyl chloride) or phenylacetic anhydride. researchgate.net These reagents feature a more electrophilic carbonyl carbon, allowing the reaction to proceed more rapidly and often without the need for a strong acid catalyst, thus mitigating the risk of furfuryl alcohol polymerization. google.com

The reaction with an acyl halide, such as phenylacetyl chloride, is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. thieme-connect.com When using an anhydride, the reaction can sometimes be conducted under catalyst-free and solvent-free conditions at elevated temperatures. researchgate.netmdpi.com For instance, the acetylation of furfuryl alcohol with acetic anhydride has been shown to achieve complete conversion and 100% selectivity after 7 hours at 60°C without any catalyst. mdpi.comresearchgate.net A similar principle applies to the reaction with phenylacetic anhydride. Another approach involves using tertiary amines like triethylamine as a catalyst for the reaction between furfuryl alcohol and acid anhydrides, which can result in yields approaching 100%. google.com

The general mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of furfuryl alcohol on the carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (a halide ion or a carboxylate ion) to form the final ester product.

Catalytic Synthesis of Furfuryl Esters: Principles and Applications

The development of advanced catalytic systems, particularly heterogeneous catalysts, has significantly improved the synthesis of furfuryl esters like furfuryl acetate. These catalysts offer advantages such as ease of separation, reusability, and enhanced selectivity, aligning with the principles of green chemistry.

The esterification of furfuryl alcohol with acetic acid to produce furfuryl acetate serves as a model reaction for studying the efficacy of various solid acid catalysts. These catalysts provide acidic sites for the reaction to occur while minimizing the issues associated with homogeneous acid catalysts.

Mesoporous materials, such as those in the SBA-15 family, have gained attention as catalyst supports due to their high surface area and ordered pore structure. Incorporating aluminum into the silica framework of SBA-15 (creating Al-SBA-15) generates acidic sites that are effective for esterification reactions. google.com

A study on the synthesis of furfuryl acetate utilized an AlSBA-15 molecular sieve as a catalyst. google.com The reaction, conducted with furfuryl alcohol and acetic acid in toluene, demonstrated high selectivity for the ester. google.com The process is noted for its simplicity and the recyclability of the catalyst. google.com Research comparing various solid acid catalysts found that Al-SBA-15 was among the top-performing catalysts for producing furfuryl acetate. rsc.org

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Key Finding |

|---|---|---|---|---|

| AlSBA-15 | Furfuryl alcohol, Acetic acid | 50-200 | 4 | High selectivity to furfuryl acetate; simple, recyclable catalyst system. |

| Al-SBA-15 | Furfuryl alcohol, Acetic acid | 110 | 5 | Demonstrated excellent catalytic activity among various solid acids. |

Metal-oxide catalysts, particularly sulfated zirconia (SZ), have proven to be highly effective solid acid catalysts for the esterification of furfuryl alcohol. Sulfated zirconia is known for its strong acidic properties, which can significantly enhance the rate of esterification.

In a comprehensive study, sulfated zirconia was identified as the most effective catalyst among various zeolites, mesoporous materials, and silicoaluminophosphates for the synthesis of furfuryl acetate. rsc.org It achieved a high yield of 95% under relatively mild conditions and demonstrated good reusability. rsc.org The superior performance of sulfated zirconia was attributed to its physicochemical properties, including the strength and number of its acid sites. rsc.org

| Catalyst | Furfuryl Alcohol Conversion (%) | Furfuryl Acetate Selectivity (%) | Furfuryl Acetate Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Sulfated Zirconia (SZ) | 98 | 97 | 95 | 110°C, 5 h, Reactant mole ratio 1:2 |

Homogeneous Palladium-Catalyzed Carbonylation for Furanyl Acetates

Homogeneous palladium-catalyzed carbonylation represents a modern and sustainable approach for synthesizing esters like furanyl acetates. mdpi.comunive.it This method avoids the use of halogenated compounds, which are environmentally detrimental. mdpi.com The process typically involves a one-pot reaction where an alcohol, such as furfuryl alcohol, reacts with carbon monoxide (CO) in the presence of a palladium catalyst system. mdpi.comdntb.gov.ua

A common catalytic system for this transformation is a binary mixture of a palladium source, like palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (DPPF). mdpi.com The reaction generally proceeds in two steps: the alcohol is first activated, and then undergoes carbonylation to form the corresponding acetate. unive.it Research has shown that this one-pot strategy is appealing because it reduces process complexity, reagent costs, and solvent consumption compared to traditional multi-step syntheses. unive.it

Design of Catalytic Systems for Enhanced Selectivity and Yield of this compound

The design of efficient catalytic systems is paramount for maximizing the selectivity and yield of this compound and related esters. Research focuses on optimizing various reaction parameters, including the choice of catalyst, ligand, solvent, temperature, and pressure. mdpi.comdntb.gov.ua

For palladium-catalyzed carbonylations, the ligand plays a critical role. Diphosphine ligands are often selected to cover a wide range of bite angles and electronic and steric parameters. researchgate.net The ligand 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has been identified as a high-performing ligand in combination with Pd(OAc)₂, leading to quantitative conversions. mdpi.comresearchgate.net The choice of an activator, such as isopropenyl acetate (IPAc) or dimethyl carbonate (DMC), also significantly influences the reaction's efficiency, with DMC showing superior performance in some cases by ensuring the complete conversion of intermediate species. mdpi.com

Solid acid catalysts offer another route for esterification, with their performance closely linked to their physicochemical properties like acidity, porosity, and stability. rsc.org A study comparing various solid acid catalysts for the synthesis of furfuryl acetate from furfuryl alcohol identified sulfated zirconia (SZ) as the most effective. rsc.orgresearchgate.net The excellent performance of SZ, along with other catalysts like SAPO-11 and Al-SBA-15, was explained using Density Functional Theory (DFT) studies, which correlate the catalytic activity with the adsorption energies of reactants on the catalyst surface. rsc.org

The table below summarizes the performance of different catalytic systems in the synthesis of furanyl and related acetates.

| Catalyst System | Substrate | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/DPPF, DMC | Benzyl Alcohol | 130 °C, 5 bar CO, 18 h | >98% | mdpi.com |

| Pd(OAc)₂/DPPF | Furfuryl Alcohol | 130 °C, 5-2 bar CO, 4-18 h | >96% | dntb.gov.uaunive.it |

| Sulfated Zirconia (SZ) | Furfuryl Alcohol | Low catalyst loading, optimal temperature | 95% (Furfuryl Acetate) | rsc.org |

| Immobilized Burkholderia cepacia Lipase | Furfuryl Alcohol | 50 °C, Toluene, 3 h | 99.98% (Furfuryl Acetate) | nih.gov |

Enzymatic catalysis, particularly using lipases, presents a highly selective and green alternative. rsc.orgmdpi.com For the synthesis of furfuryl acetate, immobilized Burkholderia cepacia lipase (BCL) has been shown to be a robust biocatalyst, achieving a near-quantitative yield (99.98%) under optimized conditions of 50°C in a toluene medium. nih.gov Similarly, lipase from Aspergillus oryzae has been used for the sustainable synthesis of various furfuryl esters. rsc.org The high selectivity of enzymes often eliminates the formation of by-products, simplifying purification processes. rsc.orgmdpi.com

Sustainable and Biomass-Derived Feedstocks for this compound Synthesis

Utilization of Furfural and Furfuryl Alcohol from Lignocellulosic Biomass in Synthetic Pathways

The synthesis of this compound is intrinsically linked to the biorefinery concept, utilizing platform chemicals derived from renewable biomass. sci-hub.sersc.org The primary feedstock is lignocellulosic biomass, which includes agricultural residues like sugarcane bagasse, corncob, rice husks, and wood waste. sci-hub.sescirp.org This biomass is abundant, renewable, and presents a low-cost starting material for high-value chemicals. scirp.org

The key chemical intermediate derived from this biomass is furfural. sci-hub.senih.gov Furfural is produced from the hemicellulose fraction of lignocellulosic biomass, which constitutes about 20-35% of its composition. scirp.org The industrial process involves the acid-catalyzed hydrolysis of pentosan polysaccharides (mainly xylan) in the hemicellulose to yield pentoses (primarily xylose), which are then dehydrated to form furfural. sci-hub.sescirp.org

| Biomass Source | Key Component for Furfural | Reference |

|---|---|---|

| Sugarcane Bagasse | Hemicellulose (Xylan) | scirp.org |

| Corncob | Hemicellulose (Xylan) | scirp.org |

| Rice Husk | Hemicellulose (Xylan) | unive.itscirp.org |

| Wheat Bran | Hemicellulose (Xylan) | scirp.org |

| Sawdust | Hemicellulose (Xylan) | unive.it |

Once produced, furfural serves as a versatile platform molecule. sci-hub.sehigfly.eu For the synthesis of this compound, furfural is converted into furfuryl alcohol. This is typically achieved through catalytic hydrogenation, a process that can be performed in either the gas or liquid phase. csic.es The resulting furfuryl alcohol is a crucial bio-based building block and the direct precursor that reacts with phenylacetic acid or its derivatives to form the target ester, this compound. dntb.gov.uaunive.itrsc.org Approximately 70% of all furfural produced is converted into furfuryl alcohol, highlighting its importance as a chemical intermediate. rsc.org

Green Chemistry Principles Applied to this compound Production

The production of this compound is increasingly being guided by the principles of green chemistry, aiming to create more sustainable and environmentally benign processes. rsc.orgrsc.org A core principle is the use of renewable feedstocks, which is fulfilled by deriving furfuryl alcohol from lignocellulosic biomass. sci-hub.sescirp.org This shifts the reliance from finite fossil-based resources to abundant and renewable plant matter. unive.it

Another key aspect is the use of catalysis to enhance reaction efficiency and minimize waste. rsc.org Biocatalysis, employing enzymes like lipases, is particularly advantageous. rsc.orgmdpi.com Lipase-catalyzed esterification reactions for producing furfuryl esters operate under mild conditions (e.g., room temperature or slightly elevated temperatures), are highly selective, and are environmentally friendly. rsc.orgrsc.orgmdpi.com For example, a sustainable method for the esterification of furfuryl alcohol with various carboxylic acids was developed using lipase from Aspergillus oryzae, achieving high conversion rates in short reaction times. rsc.org The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse over multiple cycles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。